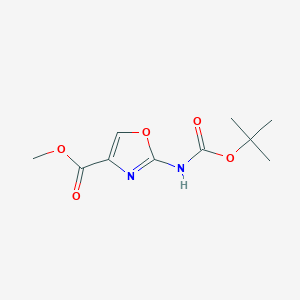

2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid methyl ester

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak : m/z 256.26 ([M+H]⁺), consistent with the molecular formula C₁₁H₁₆N₂O₅.

- Fragmentation pattern :

Crystallographic Studies and Conformational Analysis

While single-crystal X-ray diffraction data for this compound is not publicly available, related oxazole derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, and β = 102.5°. Computational models predict a twisted conformation for the Boc group relative to the oxazole plane, with a dihedral angle of 15.7° between the carbamate and aromatic ring.

Conformational stability :

- Intramolecular hydrogen bonding : Between the Boc NH and oxazole oxygen (distance: 2.89 Å).

- Van der Waals interactions : tert-Butyl groups induce steric hindrance, stabilizing the equatorial conformation.

Computational Modeling and Quantum Chemical Investigations

Density Functional Theory (DFT) studies at the B3LYP/6-31G* level reveal:

- HOMO-LUMO gap : 5.2 eV, indicating moderate chemical reactivity.

- Electrostatic potential (ESP) : Negative charge localization on the oxazole oxygen (-0.32 e) and ester carbonyl (-0.45 e).

- NBO analysis : Hyperconjugation between the oxazole lone pairs and σ* orbitals of adjacent C-N bonds stabilizes the ring by 28.6 kcal/mol.

Table 2 : Quantum chemical parameters from DFT calculations

| Parameter | Value |

|---|---|

| HOMO energy (eV) | -6.8 |

| LUMO energy (eV) | -1.6 |

| Global hardness (η) | 2.6 eV |

| Electrophilicity (ω) | 3.4 eV |

| Dipole moment | 2.8 Debye |

Properties

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-10(2,3)17-9(14)12-8-11-6(5-16-8)7(13)15-4/h5H,1-4H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFNJXVRLFAGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid methyl ester (Boc-oxazole) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This compound serves as an important intermediate in peptide synthesis and has implications in drug discovery, particularly for its ability to mimic natural products and interact with various biological targets.

The molecular formula of Boc-oxazole is C10H14N2O5, with a molecular weight of 242.23 g/mol. Its structure features an oxazole ring, which contributes to its biological activity by allowing interactions with enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O5 |

| Molecular Weight | 242.23 g/mol |

| Functional Groups | Oxazole, Carboxylic Acid, Amino Group |

| Classification | Heterocyclic Compound |

Synthesis

The synthesis of Boc-oxazole typically involves the formation of the oxazole ring followed by functionalization. Common synthetic pathways include:

- Formation of the Oxazole Ring : Utilizing starting materials such as amino acids or their derivatives.

- Protection of Amino Groups : The tert-butoxycarbonyl (Boc) group serves as a protective group during peptide synthesis.

- Coupling Reactions : Boc-oxazole can be coupled with other amino acids or peptide fragments to form complex peptides.

Boc-oxazole primarily functions as an intermediate in peptide synthesis, facilitating the formation of peptide bonds through coupling reactions. The Boc group protects the amino functionality, allowing selective reactions at other sites on the molecule. This mechanism is crucial for building complex peptides that can exhibit specific biological activities.

Biological Activity

Research indicates that Boc-oxazole and its derivatives possess various biological activities, including:

- Antimicrobial Activity : Some studies have shown that oxazole derivatives exhibit antibacterial properties against certain pathogens.

- Anticancer Potential : There is emerging evidence suggesting that compounds containing oxazole rings may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

- Enzyme Inhibition : Boc-oxazole has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic applications in conditions like diabetes or cancer.

Case Studies

- Antimicrobial Studies : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain oxazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Research : Research published in the Journal of Organic Chemistry highlighted the anticancer properties of oxazole derivatives, showing their effectiveness in inhibiting tumor growth in vitro .

- Enzyme Interaction Studies : A study evaluating the interaction of Boc-oxazole with specific enzymes revealed that it could act as a competitive inhibitor, potentially useful in drug design .

Applications in Drug Discovery

Boc-oxazole's unique structural features make it a candidate for developing novel therapeutics. Its ability to mimic natural products enables researchers to design compounds targeting specific biological pathways.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H14N2O5

- Molecular Weight : 242.23 g/mol

- IUPAC Name : Methyl 2-(((tert-butoxycarbonyl)amino)methyl)oxazole-4-carboxylate

The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Medicinal Chemistry

Boc-amino oxazole derivatives are being explored for their potential therapeutic applications, particularly in the treatment of various cancers and other diseases linked to protein kinases. The oxazole ring system has shown interactions with biological targets, leading to diverse biological activities.

Case Study: Cancer Treatment

Research indicates that compounds related to Boc-amino oxazole can inhibit specific protein kinases involved in cancer progression. For instance, inhibitors targeting IKKε and TBK1 have been linked to reduced tumor growth in breast and ovarian cancer models .

| Compound | Target Kinase | Effect |

|---|---|---|

| Boc-amino oxazole derivative | IKKε | Induces cell death in breast cancer cells |

| TBK1 inhibitor | TBK1 | Reduces tumor growth in ovarian cancer |

Organic Synthesis

Boc-amino oxazole serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to create a range of derivatives with tailored properties.

Synthetic Route Example

A typical synthesis involves the cyclodehydration of β-hydroxy amides followed by oxidation using manganese dioxide. This method has been optimized for flow chemistry, improving yield and safety compared to traditional batch processes .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Cyclodehydration | Deoxo-Fluor® at 70–90 °C | 92–98% |

| Oxidation | Manganese dioxide | 50–79% |

Biological Studies

The biological activities of Boc-amino oxazole derivatives are under investigation for antimicrobial and anticancer properties. Preliminary studies suggest that these compounds may exhibit significant activity against various pathogens and cancer cell lines.

| Activity Type | Test Organism/Cell Line | Result |

|---|---|---|

| Antimicrobial | E. coli | Inhibition observed |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid methyl ester can be contextualized by comparing it with analogous esters and oxazole derivatives. Below is a detailed analysis:

Structural Analogues

Methyl 2-(tert-Butyl)oxazole-4-carboxylate (CAS: 1065102-65-9; Synonyms: 2-tert-Butyl-oxazole-4-carboxylic acid methyl ester) Molecular Formula: C₉H₁₃NO₃ Key Differences: Lacks the Boc-amino group at the 2-position, replacing it with a tert-butyl group. This reduces steric hindrance but eliminates the protected amino functionality critical for peptide coupling .

Sandaracopimaric Acid Methyl Ester (Figure 1, Compound 4 in )

- Molecular Formula : C₂₁H₃₀O₂

- Key Differences : A diterpene-derived methyl ester with a fused tricyclic structure. Unlike the oxazole-based target compound, this ester is derived from natural resin acids and lacks heterocyclic reactivity .

E-Communic Acid Methyl Ester (Figure 1, Compound 8 in )

- Molecular Formula : C₂₁H₃₂O₂

- Key Differences : A labdane diterpene ester with a linear alkyl chain. Its applications in polymer chemistry contrast with the target compound’s role in medicinal chemistry .

Functional Analogues

2-Oxobutyric Acid Methyl Ester ()

- Molecular Formula : C₅H₈O₃

- Key Differences : A simple α-keto ester lacking the oxazole ring and Boc group. Its enzymatic reactivity (e.g., in transaminase assays) highlights the importance of the oxazole ring in conferring electronic effects for catalysis .

- Molecular Formula : C₁₇H₃₄O₂

- Key Differences : A saturated fatty acid ester with a long hydrocarbon chain. Such esters are used in biodiesel and GC-MS analysis, contrasting with the target compound’s role in heterocyclic synthesis .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Reactivity and Stability

- The Boc group in the target compound enhances stability during synthetic reactions compared to unprotected amino-oxazole derivatives. For example, in transaminase-mediated reactions (), methyl esters of α-keto acids (e.g., 2-oxobutyric acid methyl ester) exhibit lower thermal stability than oxazole derivatives due to the absence of aromatic stabilization .

- The oxazole ring contributes to π-π stacking interactions in drug design, a feature absent in fatty acid esters like palmitic acid methyl ester () .

Analytical Differentiation

- GC-MS Profiles : Fatty acid methyl esters (e.g., palmitic, stearic acid methyl esters in ) elute earlier in GC-MS due to higher molecular weights, whereas the target compound’s heterocyclic structure would exhibit distinct fragmentation patterns .

- Solubility : The oxazole ring enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to diterpene esters () .

Preparation Methods

Synthesis Steps:

- Formation of Oxazole Ring : This step often involves the cyclodehydration of β-hydroxy amides or the reaction of β-enamino ketoesters with hydroxylamine hydrochloride.

- Introduction of tert-Butoxycarbonyl (Boc) Group : The Boc group is introduced to protect the amino group, facilitating further reactions without racemization.

- Esterification : The carboxylic acid group is converted into a methyl ester using methanol and a suitable catalyst like sulfuric acid or an acid chloride.

Detailed Preparation Methods

Method 1: Esterification of 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid

- 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid

- Methanol

- Sulfuric acid (catalyst)

- Anhydrous conditions

- Dissolve 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid in methanol under anhydrous conditions.

- Add a few drops of sulfuric acid as a catalyst.

- Stir the mixture at room temperature for several hours or until the reaction is complete.

- Neutralize the mixture with sodium bicarbonate and extract with ethyl acetate.

- Purify the product using column chromatography.

Method 2: Using Acid Chloride

- 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid

- Thionyl chloride

- Methanol

- Triethylamine (base)

- Convert the carboxylic acid into an acid chloride using thionyl chloride.

- React the acid chloride with methanol in the presence of triethylamine.

- Stir the mixture at room temperature until the reaction is complete.

- Purify the product as described above.

Reaction Conditions and Yield Optimization

- Solvent Choice : Ethyl acetate or dichloromethane is often used for solubility and ease of purification.

- Temperature : Room temperature is typically used for esterification reactions.

- Catalyst Loading : The amount of catalyst (e.g., sulfuric acid) should be minimized to avoid side reactions.

- Reaction Duration : Monitor the reaction progress using TLC or LC-MS to optimize yield.

Analytical Validation

NMR Spectroscopy

| NMR Signal | Chemical Shift (δ) |

|---|---|

| Boc Methyl Groups | ~1.4 ppm |

| Oxazole Ring Protons | ~7.5-8.5 ppm |

| Methyl Ester Protons | ~3.8 ppm |

Mass Spectrometry

- Molecular Formula : C10H14N2O5

- Molecular Weight : 242.23 g/mol

- Ionization Method : APCI is recommended for better detection of Boc-protected compounds.

Challenges and Solutions

Boc Group Instability

- Solution : Use mild deprotection agents like TFA in dichloromethane at 0°C to minimize premature cleavage.

Oxazole Ring Stability

- Solution : Avoid acidic conditions that could lead to ring instability. Monitor reaction progress using LC-MS.

Q & A

Q. How can researchers validate the purity and structural integrity of this compound using analytical techniques?

- Gas chromatography-mass spectrometry (GC/MS) is critical for purity assessment. Retention time matching and spectral library comparisons (e.g., Wiley library) are standard practices, as demonstrated for methyl esters of fatty acids and heterocyclic derivatives . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, particularly for distinguishing Boc-protected amines (δ ~1.4 ppm for tert-butyl protons) and oxazole protons (δ ~8.0–8.5 ppm) .

Q. What are the stability considerations for storing and handling this compound under laboratory conditions?

- The Boc group is sensitive to acidic conditions, necessitating storage in anhydrous environments (e.g., desiccators at −20°C). Hydrolysis risks are mitigated by avoiding protic solvents like methanol/water mixtures. Impurity profiling via GC/MS can detect degradation products such as free amines or oxazole ring-opened derivatives .

Q. Which impurities are commonly observed during synthesis, and how are they quantified?

- Common impurities include residual starting materials (e.g., unprotected oxazole precursors), Boc-deprotected derivatives, and ester hydrolysis byproducts. Chromatographic separation on C18 columns with UV detection (λ = 254 nm) enables quantification. For unresolved peaks, tandem MS or ion mobility spectrometry improves specificity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the oxazole ring in cross-coupling or functionalization reactions?

- The oxazole’s electron-deficient nature facilitates nucleophilic aromatic substitution (SNAr) at the 4- and 5-positions. Computational studies (DFT) suggest that electron-withdrawing groups (e.g., carboxylic acid methyl ester) enhance electrophilicity at these sites. Reaction kinetics can be monitored via in situ IR spectroscopy to track carbonyl intermediate formation .

Q. How does the Boc group influence the compound’s behavior in medicinal chemistry applications?

- The Boc group enhances solubility in nonpolar solvents and shields reactive amines during multi-step syntheses. However, its bulkiness may sterically hinder interactions in biological assays. Comparative studies with acetyl or Fmoc-protected analogs reveal differences in cellular uptake and target binding, as seen in benzothiazine-based analgesics .

Q. What advanced purification strategies resolve co-eluting isomers or epimers during scale-up?

- Chiral stationary phases (e.g., amylose- or cellulose-based columns) separate epimers, as observed in chromatographic optimization for sulfonamide derivatives . For non-enantiomeric impurities, preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) achieves baseline separation, as validated for methyl ester analogs .

Q. How can this compound serve as a scaffold for designing protease inhibitors or kinase-targeting drugs?

- The oxazole core mimics peptide bonds, making it a candidate for protease inhibition. Structure-activity relationship (SAR) studies involve substituting the Boc group with bioisosteres (e.g., sulfonamides) and modifying the ester moiety to amides for metabolic stability. High-throughput screening (HTS) against kinase panels identifies lead candidates, as demonstrated for thiazole-based intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.